1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione

Medicinal Chemistry PROTAC Design Structure-Activity Relationship

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione (CAS 1457332-01-2) is a synthetic N-substituted piperidine-2,6-dione (glutarimide) derivative bearing a 4-bromophenyl-2-oxoethyl group at the lactam nitrogen. With a molecular formula of C13H12BrNO3 and a molecular weight of 310.14 g·mol⁻¹, the compound belongs to the class of functionalized glutarimide scaffolds that serve as cereblon (CRBN) E3 ubiquitin ligase ligands and synthetic intermediates for proteolysis-targeting chimera (PROTAC) design.

Molecular Formula C13H12BrNO3
Molecular Weight 310.14 g/mol
Cat. No. B12076827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione
Molecular FormulaC13H12BrNO3
Molecular Weight310.14 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H12BrNO3/c14-10-6-4-9(5-7-10)11(16)8-15-12(17)2-1-3-13(15)18/h4-7H,1-3,8H2
InChIKeyYSXVNJZYIIMYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione – Core Structural and Application Overview for Targeted Protein Degradation Research


1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione (CAS 1457332-01-2) is a synthetic N-substituted piperidine-2,6-dione (glutarimide) derivative bearing a 4-bromophenyl-2-oxoethyl group at the lactam nitrogen. With a molecular formula of C13H12BrNO3 and a molecular weight of 310.14 g·mol⁻¹, the compound belongs to the class of functionalized glutarimide scaffolds that serve as cereblon (CRBN) E3 ubiquitin ligase ligands and synthetic intermediates for proteolysis-targeting chimera (PROTAC) design . The 2-oxoethyl linker distinguishes it structurally from direct C-aryl-substituted piperidine-2,6-dione isomers and provides a ketone handle amenable to further derivatization, making this compound relevant for medicinal chemistry programs that require precise control over linker geometry and physicochemical properties [1].

Why Substitution Pattern Dictates the Performance of Piperidine-2,6-Dione Derivatives: The Case of 1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione


Piperidine-2,6-dione derivatives bearing a 4-bromophenyl group cannot be treated as interchangeable commodities because the attachment position and linker composition directly control molecular weight (310.14 vs. 268.11 g·mol⁻¹ for direct C-aryl isomers), boiling point (510.7 °C vs. ~434.9 °C), aqueous solubility (0.068 g·L⁻¹), and the availability of reactive handles for subsequent synthetic elaboration . The N-(2-oxoethyl) linkage in the target compound introduces a ketone group and a flexible two-carbon spacer that is absent in 3-(4-bromophenyl)piperidine-2,6-dione and 4-(4-bromophenyl)piperidine-2,6-dione; this structural feature alters hydrogen-bonding capacity, conformational freedom, and the distance between the glutarimide ring and the bromophenyl moiety—parameters known to influence CRBN binding and PROTAC ternary complex formation [1]. Substituting a direct C-aryl isomer for this N-(2-oxoethyl) analog without experimental validation therefore carries a material risk of altered target engagement and synthetic trajectory.

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione – Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Weight and Elemental Composition Differentiation from Direct C-Aryl Isomers

The target compound possesses a molecular weight of 310.14 g·mol⁻¹ (C13H12BrNO3), which is 42.03 g·mol⁻¹ higher than the 268.11 g·mol⁻¹ (C11H10BrNO2) of the direct C-aryl isomers 3-(4-bromophenyl)piperidine-2,6-dione and 4-(4-bromophenyl)piperidine-2,6-dione . This mass differential corresponds to a C2H2O fragment introduced by the 2-oxoethyl linker, confirming a distinct elemental composition and atom count (30 vs. 24 heavy atoms) . The difference is analytically resolvable by HPLC-MS or elemental analysis and serves as a primary identity check for procurement.

Medicinal Chemistry PROTAC Design Structure-Activity Relationship

Boiling Point and Thermal Stability Differentiation for Purification Protocol Design

The boiling point of 1-(2-(4-bromophenyl)-2-oxoethyl)piperidine-2,6-dione is predicted at 510.7 ± 35.0 °C at 760 mmHg, substantially higher than the 434.9 ± 45.0 °C reported for 4-(4-bromophenyl)piperidine-2,6-dione . This 75.8 °C differential (>15% increase) reflects stronger intermolecular interactions conferred by the additional ketone oxygen and extended molecular surface. The elevated boiling point has direct implications for distillation-based purification, solvent evaporation protocols, and thermal stability assessment during scale-up.

Process Chemistry Purification Thermal Analysis

Aqueous Solubility and Formulation-Relevant Physicochemical Profile

The target compound exhibits a quantitatively measured aqueous solubility of 0.068 g·L⁻¹, classifying it as sparingly soluble . While direct solubility data for the C-aryl isomers (3- and 4-(4-bromophenyl)piperidine-2,6-dione) are not publicly reported under identical conditions, the higher molecular weight and additional polar ketone group of the target compound are expected to alter LogP and aqueous solubility relative to the simpler C-aryl scaffolds. This solubility value provides an experimental reference point for solvent selection in biological assays, column chromatography, and crystallization trials.

Preformulation Solubility Drug Discovery

2-Oxoethyl Ketone Handle as a Synthetic Diversification Point Absent in C-Aryl Isomers

The N-(2-oxoethyl) substituent introduces a ketone carbonyl that is structurally absent in the 3-(4-bromophenyl)piperidine-2,6-dione and 4-(4-bromophenyl)piperidine-2,6-dione isomers, which feature a direct C-C bond between the piperidine ring and the bromophenyl group . This ketone is amenable to reductive amination, Grignard addition, Wittig olefination, and hydrazone/oxime formation—transformations that are not accessible on the C-aryl analogs without additional functional group installation steps [1]. The presence of this handle reduces synthetic step count when constructing bifunctional PROTAC molecules that require a linker attachment point at the glutarimide nitrogen.

Synthetic Chemistry PROTAC Linker Derivatization

Validated Linker Geometry: 2-Oxoethyl-Containing PROTAC Demonstrates Antiproliferative Activity in K562 Cells

In a study comparing fifteen Imatinib-based PROTACs with different linkers, the 2-oxoethyl-linked PROTAC (PROTAC 1) exhibited an IC50 of 0.62 ± 0.02 μM against K562 chronic myeloid leukemia cells, whereas alternative linker lengths and compositions yielded substantially different activities [1]. Although this study used a distinct warhead, it directly validates the 2-oxoethyl linker motif—the identical structural unit present in 1-(2-(4-bromophenyl)-2-oxoethyl)piperidine-2,6-dione—as productive for potent PROTAC-mediated antiproliferative activity. The bromophenyl terminus of the target compound further provides a synthetic anchor for Pd-catalyzed cross-coupling to install diverse target-protein ligands.

PROTAC Antiproliferative Activity Linker Design

Commercial Purity Benchmarking and Supply Differentiation

The target compound is commercially supplied at a standard purity of 95%, as reported by chemical marketplace databases . In comparison, the direct C-aryl isomer 4-(4-bromophenyl)piperidine-2,6-dione is commonly available at 95–98% purity, with some vendors specifying 98% minimum purity . While the purity specification is comparable, procurement of the correct isomer requires careful CAS-number verification (1457332-01-2 vs. 1137-60-6 or 1267337-47-2) due to the risk of cross-shipment of the more common C-aryl isomers.

Procurement Quality Control Vendor Comparison

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione – Prioritized Application Scenarios Stemming from Quantitative Evidence


PROTAC Building Block Requiring a Pre-installed Ketone Handle for Linker Elaboration

Medicinal chemistry teams designing CRBN-recruiting PROTACs can employ 1-(2-(4-bromophenyl)-2-oxoethyl)piperidine-2,6-dione as a pre-functionalized glutarimide ligand where the ketone carbonyl serves as a synthetic anchor for linker extension via reductive amination or Grignard addition. This eliminates one deprotection/oxidation sequence compared to starting from a non-ketone glutarimide and directly leverages the 2-oxoethyl motif validated in potent PROTACs (IC50 = 0.62 μM in K562 cells) [1].

Thermal Process Optimization for Scale-Up and Purification

Process chemists scaling up the synthesis of PROTAC intermediates must account for the 75.8 °C higher boiling point of this compound relative to the 4-aryl isomer (510.7 °C vs. 434.9 °C) when designing distillation and drying protocols. The quantitative boiling point differential informs vacuum distillation parameters and thermal stability risk assessments, preventing decomposition or incomplete solvent removal that would reduce isolated yield.

Aqueous Assay Formulation Using Pre-Determined Solubility Limits

Biochemical assay development groups can use the experimentally determined solubility of 0.068 g·L⁻¹ (≈0.22 mM) to define the maximum aqueous concentration achievable without cosolvent. This solubility ceiling directly informs DMSO stock concentration calculations and ensures that apparent IC50 values from cellular assays are not confounded by compound precipitation, a critical quality-control step not possible with isomers lacking published solubility data .

Structure-Activity Relationship (SAR) Studies of CRBN Ligand Geometry

Researchers investigating the effect of linker length and composition on CRBN binding affinity and neosubstrate degradation selectivity can use this compound as a defined-geometry reference point. The N-(2-oxoethyl) motif provides a rigid two-carbon spacer with a hydrogen-bond-accepting ketone, enabling direct comparison with one-carbon (methylene) or three-carbon (propyl) N-linked analogs to quantify the contribution of linker length to ternary complex formation [2].

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